molecular formula C6H14N2O B1504242 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine CAS No. 887592-12-3

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Cat. No.: B1504242
CAS No.: 887592-12-3
M. Wt: 130.19 g/mol
InChI Key: GHNAAIHHJRCQOA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated under Chemical Abstracts Service registry number 887592-12-3. The molecular formula C6H14N2O accurately represents the atomic composition, consisting of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 130.19 atomic mass units. The systematic name reflects the structural organization where a hydrazine moiety (NH2NH-) is connected through a methylene bridge to the 4-position of a tetrahydro-2H-pyran ring system.

Alternative nomenclature systems provide additional descriptive names, including (tetrahydro-pyran-4-ylmethyl)-hydrazine and oxan-4-ylmethanamine derivatives, depending on the specific naming convention employed. The simplified molecular input line entry system representation NNCC1CCOCC1 provides a standardized format for computational and database applications. The compound exhibits a topological polar surface area of 47.28 square angstroms and a calculated partition coefficient (LogP) of 0.96750, indicating moderate lipophilicity characteristics.

Property Value Reference
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Chemical Abstracts Service Number 887592-12-3
Topological Polar Surface Area 47.28 Ų
Partition Coefficient (LogP) 0.96750
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Properties

IUPAC Name

oxan-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNAAIHHJRCQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696968
Record name [(Oxan-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-12-3
Record name [(Oxan-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride, the following table compares it with structurally or functionally related hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound dihydrochloride C₆H₁₄N₂O·2HCl 203.11 THP ring with methylhydrazine; dihydrochloride salt enhances stability . Used in synthesis of heterocyclic pharmaceuticals (e.g., pyrazole derivatives) .
1-(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride C₅H₁₁ClN₂O 152.62 THP ring without methyl group; simpler structure . Intermediate for bioactive molecules; lower lipophilicity compared to methyl analog .
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride C₄H₁₁N₂O·2HCl 178.06 Five-membered tetrahydrofuran (THF) ring; smaller heterocycle . Used in chiral synthesis of pyrimidine derivatives; THF may reduce steric hindrance .
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride C₆H₁₄ClNO₂ 179.64 THP ring with aminomethyl and hydroxyl groups . Potential for chelation or hydrogen bonding; distinct reactivity vs. hydrazine analogs .
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine C₈H₁₆N₂O 156.23 Cyclopropyl substitution on hydrazine; neutral form (no HCl) . Explored in medicinal chemistry for conformational constraints .

Key Structural and Functional Differences

Heterocyclic Ring Size and Substituents The THP ring in the target compound provides a larger, more rigid scaffold compared to five-membered THF derivatives (e.g., (Tetrahydrofuran-3-yl)hydrazine dihydrochloride) . This rigidity may enhance binding specificity in drug-receptor interactions.

Salt Form and Stability

  • The dihydrochloride salt form of the target compound improves aqueous solubility and shelf stability, critical for industrial-scale synthesis . In contrast, neutral analogs (e.g., 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine) may require specialized storage conditions .

Biological Activity Hydrazine derivatives with THP rings are frequently used in bioactive molecule synthesis. For example, THP-containing pyridazinones () and pyrazoles () exhibit antinociceptive and enzyme-inhibitory activities . The methyl group in the target compound may enhance metabolic stability compared to non-methylated hydrazines .

Synthetic Utility

  • The target compound’s methylhydrazine group facilitates nucleophilic substitutions and condensations, as seen in the synthesis of pyrazole derivatives () . In contrast, carboxylate-substituted THP analogs (e.g., Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate) are more suited for esterification or hydrolysis reactions .

Biological Activity

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, a derivative of hydrazine, is characterized by its tetrahydropyran structure and hydrazine functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H12_{12}N2_2O. The structural features include:

  • Tetrahydropyran Ring : A six-membered ring containing one oxygen atom.
  • Hydrazine Moiety : Contributes to the compound's reactivity and biological interactions.

These features impart both hydrophilic and hydrophobic characteristics, enhancing its potential for various biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in target enzymes. This interaction can lead to:

  • Enzyme Inhibition : Particularly enzymes involved in viral replication, such as those linked to the hepatitis C virus.
  • Formation of Hydrazones : The hydrazine group can react with carbonyl compounds, potentially leading to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, attributed to its ability to interact with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cancer cell viability
AntiviralInhibition of hepatitis C virus replication

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could reduce the proliferation of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the hydrazine moiety or modifications to the tetrahydropyran ring can significantly alter its potency and selectivity towards specific biological targets. For instance, derivatives with enhanced hydrophilicity showed improved solubility and bioavailability, making them more effective in cellular assays .

Preparation Methods

Synthesis from Tetrahydro-2H-pyran-4-yl Methanesulfonate

One of the most documented and efficient preparation methods for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine involves nucleophilic substitution of tetrahydro-2H-pyran-4-yl methanesulfonate by hydrazine monohydrate.

Procedure:

  • Starting Materials:

    • Tetrahydro-2H-pyran-4-yl methanesulfonate (purity ~95%)
    • Hydrazine monohydrate
    • Ethanol as solvent
  • Reaction Conditions:

    • Molar ratio: Approximately 1:7 hydrazine to methanesulfonate
    • Temperature: 70 to 80 °C
    • Atmosphere: Nitrogen to prevent oxidation
    • Duration: 3 to 8 hours
    • Stirring to ensure homogeneity
  • Workup:

    • Cooling to room temperature
    • Addition of aqueous sodium hydroxide (8 mol/L) to neutralize and facilitate separation
    • Concentration under reduced pressure to remove solvents
    • Extraction with toluene to separate the product
    • Filtration to remove precipitated solids
  • Yield and Purity:

    • Yield: Approximately 51% isolated yield
    • Purity: About 93% by gas chromatography
  • Physical Form:

    • Yellowish liquid
    • Molecular weight: 116.16 g/mol
    • Confirmed by CI-MS (m/e 117 M+1)

This method is scalable and has been employed in industrial settings due to its straightforward approach and moderate yields.

Catalytic Reaction of Tetrahydropyran with Hydrazine Hydrate

Another preparation route involves the direct reaction of tetrahydropyran with hydrazine hydrate in the presence of a catalyst, typically palladium on carbon (Pd/C), under elevated temperature conditions.

Key Details:

  • Reagents:

    • Tetrahydropyran
    • Hydrazine hydrate
    • Catalyst: Pd/C
  • Reaction Setup:

    • Use of a Schlenk flask or similar inert atmosphere apparatus
    • Elevated temperature (typically reflux conditions) to facilitate reaction
    • Controlled addition of hydrazine hydrate to avoid side reactions
  • Process:

    • The catalyst facilitates the ring opening or substitution to introduce the hydrazine group onto the tetrahydropyran ring
    • Reaction monitoring by chromatographic methods to ensure completion
  • Post-Reaction:

    • Removal of catalyst by filtration
    • Purification by distillation or crystallization to isolate the hydrazine derivative

This method is advantageous for producing high-purity product and is suitable for laboratory-scale synthesis, although detailed yields and conditions require optimization depending on scale and catalyst loading.

Comparative Summary Table of Preparation Methods

Method Starting Material Reaction Conditions Catalyst Yield (%) Purity (%) Scale Suitability
Nucleophilic substitution with hydrazine Tetrahydro-2H-pyran-4-yl methanesulfonate 70-80 °C, 3-8 h, ethanol, N2 atmosphere None ~51 ~93 Industrial & lab
Catalytic reaction with hydrazine hydrate Tetrahydropyran Elevated temp, reflux, inert atmosphere Pd/C Not specified High Laboratory scale
Stock solution preparation (formulation) This compound hydrochloride Sequential solvent addition, room temp N/A N/A N/A Research applications

Research Findings and Analysis

  • The nucleophilic substitution method is well-established and provides moderate yield and good purity, making it suitable for both research and industrial production.
  • The catalytic method offers a cleaner reaction pathway potentially with fewer side products, but requires catalyst handling and optimization.
  • Formulation methods are critical for biological studies, ensuring compound solubility and stability in various solvents.
  • The reaction conditions emphasize the importance of inert atmosphere and controlled temperature to prevent decomposition or side reactions of the hydrazine moiety.
  • Purification steps such as filtration, solvent extraction, and concentration under reduced pressure are essential to obtain high-purity products suitable for further applications.

Q & A

Q. Why do biological assays report varying IC₅₀ values for NHE-1 inhibition across derivatives?

  • Resolution :
  • Assay variability : Cell lines (HEK293 vs. CHO) express differing NHE-1 isoforms; validate using CRISPR-edited isogenic lines .
  • Solubility artifacts : Derivatives with LogP > 2.5 form aggregates in PBS; use co-solvents (5% DMSO) or dynamic light scattering (DLS) to confirm monomeric states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
Reactant of Route 2
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.